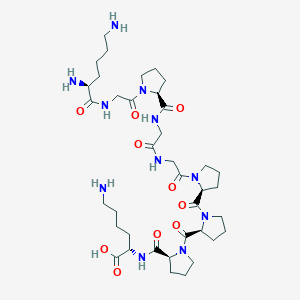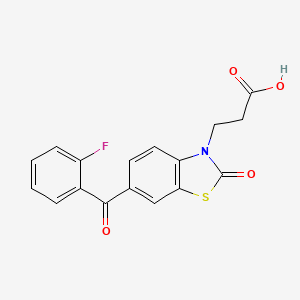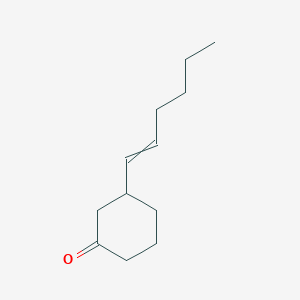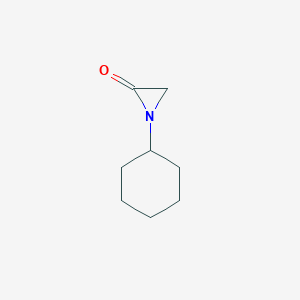
Cobalt--molybdenum (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–molybdenum (1/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and efficiency compared to its individual components.
准备方法
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/3) can be synthesized using various methods, including hydrothermal synthesis, solvothermal synthesis, and electroless deposition. One common method involves the hydrothermal synthesis of cobalt molybdenum sulfide nanosheets. This method typically involves the reaction of cobalt and molybdenum precursors in a hydrothermal reactor at elevated temperatures and pressures . Another method involves the solvothermal synthesis of cobalt molybdenum metal-organic frameworks using organic linkers such as 1,3,5-benzene tricarboxylic acid .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/3) can be produced using large-scale hydrothermal or solvothermal reactors. These methods allow for the controlled synthesis of the compound with high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the efficient production of the desired material.
化学反应分析
Types of Reactions: Cobalt–molybdenum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxygen evolution reaction (OER), which is a key step in water splitting for hydrogen production . The compound also participates in hydrogenation and dehydrogenation reactions, which are essential in catalytic processes .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/3) include hydrogen, oxygen, and various organic compounds. The reaction conditions often involve elevated temperatures and pressures, as well as the presence of solvents or catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/3) depend on the specific reaction and conditions. For example, in the oxygen evolution reaction, oxygen gas is produced as a major product . In hydrogenation reactions, the major products can include reduced organic compounds such as alcohols or hydrocarbons .
科学研究应用
Cobalt–molybdenum (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction and hydrogenation reactions . In biology and medicine, the compound is being explored for its potential antimicrobial and antifungal properties . In industry, cobalt–molybdenum (1/3) is used in the production of advanced materials, such as electrocatalysts for energy storage and conversion technologies .
作用机制
The mechanism of action of cobalt–molybdenum (1/3) involves the synergistic interaction between cobalt and molybdenum atoms. This interaction enhances the catalytic activity and stability of the compound. For example, in the oxygen evolution reaction, the coordination of cobalt and molybdenum with organic linkers improves the action of Tafel slope and overpotential, leading to enhanced OER activity . The molecular targets and pathways involved in these reactions include the activation of oxygen and hydrogen molecules, as well as the formation and breaking of chemical bonds.
相似化合物的比较
Cobalt–molybdenum (1/3) can be compared with other similar compounds, such as cobalt sulfide, molybdenum disulfide, and cobalt molybdenum boride. Compared to these compounds, cobalt–molybdenum (1/3) exhibits superior catalytic activity and stability, making it a more efficient and durable catalyst for various reactions . The unique combination of cobalt and molybdenum in a specific ratio contributes to its enhanced properties and performance.
List of Similar Compounds:- Cobalt sulfide
- Molybdenum disulfide
- Cobalt molybdenum boride
- Cobalt molybdenum metal-organic frameworks
属性
CAS 编号 |
516448-46-7 |
|---|---|
分子式 |
CoMo3 |
分子量 |
346.8 g/mol |
IUPAC 名称 |
cobalt;molybdenum |
InChI |
InChI=1S/Co.3Mo |
InChI 键 |
IMBUEXKIMSHAKH-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Mo].[Mo].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)



![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)




![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)

![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)
